3',6-Dimethoxybiphenyl-3-carboxylic acid
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Overview
Description
3’,6-Dimethoxybiphenyl-3-carboxylic acid is a synthetic organic compound that belongs to the class of biphenyls. It has the molecular formula C15H14O4 and a molecular weight of 258.273 g/mol. This compound is characterized by the presence of two methoxy groups and a carboxylic acid group attached to a biphenyl structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,6-Dimethoxybiphenyl-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of 3’,6-Dimethoxybiphenyl-3-carboxylic acid may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3’,6-Dimethoxybiphenyl-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products
Oxidation: Products may include 3’,6-dihydroxybiphenyl-3-carboxylic acid.
Reduction: Products may include 3’,6-dimethoxybiphenyl-3-methanol.
Substitution: Products depend on the nucleophile used, such as 3’,6-dihydroxybiphenyl-3-carboxylic acid when hydroxide ions are used.
Scientific Research Applications
3’,6-Dimethoxybiphenyl-3-carboxylic acid has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of coordination polymers and other complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of advanced materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 3’,6-Dimethoxybiphenyl-3-carboxylic acid depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2’,5’-Dimethoxybiphenyl-3-carboxylic acid: Similar structure but with methoxy groups at different positions.
3,5-Dimethoxybiphenyl-3-carboxylic acid: Similar structure but with methoxy groups at different positions.
6,6’-Dihydroxy-5,5’-dimethoxybiphenyl-3,3’-dicarboxylic acid: Contains additional hydroxyl groups and carboxylic acid groups.
Uniqueness
3’,6-Dimethoxybiphenyl-3-carboxylic acid is unique due to the specific positioning of its methoxy and carboxylic acid groups, which can influence its reactivity and interactions in chemical and biological systems. This unique structure allows for specific applications in synthesis and research.
Properties
IUPAC Name |
4-methoxy-3-(3-methoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-12-5-3-4-10(8-12)13-9-11(15(16)17)6-7-14(13)19-2/h3-9H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFLWNNJVRWCJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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